molecular formula C21H21N3O B11151094 N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B11151094
M. Wt: 331.4 g/mol
InChI Key: XMFKDWAYFVTLKZ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features two indole moieties connected by an ethyl chain and an acetamide group, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the reaction between tryptamine and an appropriate acylating agent. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while reduction can produce dihydroindoles. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific arrangement of two indole moieties connected by an ethyl chain and an acetamide group. This structure provides distinct chemical and biological properties compared to other indole derivatives, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C21H21N3O/c1-23-15-17(18-7-3-5-9-20(18)23)14-21(25)22-11-13-24-12-10-16-6-2-4-8-19(16)24/h2-10,12,15H,11,13-14H2,1H3,(H,22,25)

InChI Key

XMFKDWAYFVTLKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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